molecular formula C8H18ClN B3363350 7-Octenamine hydrochloride CAS No. 1019774-23-2

7-Octenamine hydrochloride

Cat. No. B3363350
CAS RN: 1019774-23-2
M. Wt: 163.69 g/mol
InChI Key: MRGJDUJSCVWZLH-UHFFFAOYSA-N
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Description

7-Octenamine hydrochloride, also known as guanidine hydrochloride, is a chemical compound widely used in scientific research due to its diverse biochemical and physiological effects. This compound is synthesized through a specific method, which involves the reaction of oct-2-ene with nitrosyl chloride in the presence of a catalyst. The resulting product has been extensively studied for its mechanism of action, which involves the inhibition of various enzymes and ion channels.

Mechanism of Action

The mechanism of action of 7-Octenamine hydrochloride involves the inhibition of various enzymes and ion channels. It is believed that the compound binds to the active site of these proteins, preventing their normal function. In the case of acetylcholinesterase, the inhibition of the enzyme leads to an increase in the concentration of acetylcholine, which can cause overstimulation of the nervous system. In the case of potassium channels, the inhibition of the protein leads to a decrease in the flow of potassium ions, which can affect cell membrane potential and lead to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Octenamine hydrochloride are diverse and depend on the specific protein targeted by the compound. In general, the compound has been shown to affect the function of the nervous system, cardiovascular system, and immune system. For example, it has been shown to increase heart rate and blood pressure, as well as affect the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Octenamine hydrochloride is its ability to selectively target specific proteins, making it a useful tool for studying their function. Additionally, the compound is relatively easy to synthesize and can be produced in high yields. However, there are also some limitations to its use in laboratory experiments. For example, the compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are many future directions for research on 7-Octenamine hydrochloride. One area of interest is in developing new analogs of the compound that have improved selectivity and potency. Additionally, there is interest in studying the compound's effects on specific diseases, such as Alzheimer's disease and cancer. Finally, there is interest in developing new methods for delivering the compound to specific tissues or organs, which could improve its therapeutic potential.
Conclusion:
In conclusion, 7-Octenamine hydrochloride is a chemical compound with diverse scientific research applications. It is synthesized through a specific method and has a complex mechanism of action, which involves the inhibition of various enzymes and ion channels. The compound has been shown to have diverse biochemical and physiological effects and is a useful tool for studying the function of specific proteins. While there are some limitations to its use in laboratory experiments, there are also many future directions for research on this compound, which could lead to new insights into its therapeutic potential.

Scientific Research Applications

7-Octenamine hydrochloride has been extensively studied for its diverse scientific research applications. One of the most significant applications is in the field of biochemistry, where it is used as an inhibitor of various enzymes and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for nerve function. It has also been shown to inhibit the activity of potassium channels, which are involved in the regulation of cell membrane potential.

properties

IUPAC Name

oct-7-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-3-4-5-6-7-8-9;/h2H,1,3-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGJDUJSCVWZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octenamine hydrochloride

Synthesis routes and methods

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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